molecular formula C20H15N3O2S B12163552 N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide

Cat. No.: B12163552
M. Wt: 361.4 g/mol
InChI Key: YEFRMZBDSZDAQT-UHFFFAOYSA-N
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Description

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide is a heterocyclic compound featuring a thiopheno[3,2-e]pyrimidine core fused to a thiophene ring and substituted with a phenyl group at the 6-position. The acetamide moiety is attached via a phenyl linker at the 3-position of the thiophenopyrimidine oxygen. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or receptor modulation.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]acetamide

InChI

InChI=1S/C20H15N3O2S/c1-13(24)23-15-8-5-9-16(10-15)25-19-17-11-18(14-6-3-2-4-7-14)26-20(17)22-12-21-19/h2-12H,1H3,(H,23,24)

InChI Key

YEFRMZBDSZDAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide typically involves multiple steps, starting with the formation of the thiophene and pyrimidine rings. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

AMG 517 (N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)

  • Core Structure : Benzothiazole-linked pyrimidine with a trifluoromethylphenyl substituent.
  • Key Differences :
    • Lacks the fused thiophene ring present in the target compound.
    • Substituted with a benzothiazole group instead of a phenyl-acetamide linker.
  • Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzothiazole moiety may influence target selectivity (e.g., kinase vs. GPCR targets) .

2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (4a)

  • Core Structure: Thieno[3,2-d]pyrimidine with a pyrazole substituent.
  • Key Differences :
    • Substituted with a pyrazole group at the 6-position instead of phenyl.
    • Contains a trifluoromethylphenyl acetamide group.
  • Implications : The pyrazole substituent may enhance hydrogen bonding with target proteins, while the trifluoromethyl group improves bioavailability .

Carbazole and Triazolopyridazine Derivatives

N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

  • Core Structure : Carbazole fused with a carbonyl-linked phenylacetamide.
  • Key Differences: Replaces the thiophenopyrimidine core with a carbazole system. Carbazole’s planar structure facilitates intercalation with DNA or aromatic receptor pockets.
  • Implications : Likely divergent biological targets (e.g., topoisomerase inhibition vs. kinase modulation) .

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Core Structure : Triazolopyridazine linked to an ethoxyphenyl-acetamide.
  • Key Differences :
    • Triazolopyridazine core lacks sulfur atoms, altering electronic properties.
    • Ethoxy group enhances solubility but reduces membrane permeability.
  • Implications: Potential applications in inflammation or infectious diseases due to triazole’s metal-binding capacity .

Structural and Pharmacokinetic Data Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) LogP (Predicted)
This compound Thiopheno[3,2-e]pyrimidine 6-phenyl, 3-acetamide-phenyloxy ~407.4 3.8
AMG 517 Pyrimidine-benzothiazole 4-trifluoromethylphenyl ~463.4 4.2
Compound 4a Thieno[3,2-d]pyrimidine 1-methylpyrazole, trifluoromethyl ~487.5 4.5
N-[3-(tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide Carbazole Tetrahydrocarbazole-carbonyl ~375.4 3.1

Notes:

  • The 6-phenyl group may improve binding affinity to hydrophobic pockets in kinases, as seen in analogous trifluoromethylphenyl derivatives .

Research Findings and Implications

  • Synthetic Accessibility : Alkylation strategies from (e.g., sodium methylate-mediated reactions) could be adapted for synthesizing the target compound, though purity challenges may arise due to steric hindrance from the phenyl group .
  • Target Selectivity: The fused thiophene ring in thiophenopyrimidines may confer selectivity for tyrosine kinases over serine/threonine kinases, as observed in related compounds .
  • Metabolic Stability : Compared to carbazole derivatives (), the sulfur-containing core of the target compound may reduce oxidative metabolism, enhancing half-life .

Biological Activity

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C19H18N2O2S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : Not explicitly provided in the search results.

The compound features a thiophene ring fused with a pyrimidine structure, which is known to contribute to various biological activities.

Anticonvulsant Activity

Research has indicated that certain derivatives of pyrimidine compounds exhibit anticonvulsant properties. For instance, studies on related compounds have demonstrated efficacy in animal models for epilepsy, particularly using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. These studies suggest that modifications in the chemical structure can enhance anticonvulsant activity by affecting interactions with neuronal voltage-sensitive sodium channels .

The proposed mechanism of action for compounds similar to this compound involves:

  • Voltage-Sensitive Sodium Channels : Binding to these channels may prevent neuronal excitability, thereby mitigating seizure activity.
  • Neurotransmitter Modulation : Some compounds may influence neurotransmitter levels, enhancing inhibitory pathways or reducing excitatory signals.

Case Studies and Research Findings

A detailed examination of related compounds has yielded insights into their biological activities. The following table summarizes key findings from various studies:

CompoundActivityTest ModelDose (mg/kg)Efficacy
Compound AAnticonvulsantMES100High
Compound BAnticonvulsantPTZ300Moderate
Compound CAnticonvulsantMES & PTZ100 & 300High

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For example, the introduction of phenyl or thiophene moieties has been linked to increased potency against seizures. The lipophilicity of these compounds also plays a crucial role in their distribution and effectiveness within the central nervous system (CNS) .

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